![molecular formula C8H8N2O3 B14222062 3-(hydroxyiminomethyl)-2-[(E)-hydroxyiminomethyl]phenol](/img/structure/B14222062.png)
3-(hydroxyiminomethyl)-2-[(E)-hydroxyiminomethyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(hydroxyiminomethyl)-2-[(E)-hydroxyiminomethyl]phenol is an organic compound characterized by the presence of two hydroxyimino groups attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(hydroxyiminomethyl)-2-[(E)-hydroxyiminomethyl]phenol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a phenolic compound with hydroxylamine derivatives under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 0°C and 50°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Advanced techniques such as flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-(hydroxyiminomethyl)-2-[(E)-hydroxyiminomethyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxyimino groups to amine groups.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Ethers or esters of the phenolic compound.
Aplicaciones Científicas De Investigación
3-(hydroxyiminomethyl)-2-[(E)-hydroxyiminomethyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 3-(hydroxyiminomethyl)-2-[(E)-hydroxyiminomethyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyimino groups can form hydrogen bonds and coordinate with metal ions, influencing the activity of target molecules. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(hydroxyiminomethyl)phenol
- 4-(hydroxyiminomethyl)phenol
- 3-(hydroxyiminomethyl)benzoic acid
Uniqueness
3-(hydroxyiminomethyl)-2-[(E)-hydroxyiminomethyl]phenol is unique due to the presence of two hydroxyimino groups in specific positions on the phenol ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C8H8N2O3 |
|---|---|
Peso molecular |
180.16 g/mol |
Nombre IUPAC |
3-(hydroxyiminomethyl)-2-[(E)-hydroxyiminomethyl]phenol |
InChI |
InChI=1S/C8H8N2O3/c11-8-3-1-2-6(4-9-12)7(8)5-10-13/h1-5,11-13H/b9-4?,10-5+ |
Clave InChI |
YEZJWPGBPDMQRC-PBOGUKDESA-N |
SMILES isomérico |
C1=CC(=C(C(=C1)O)/C=N/O)C=NO |
SMILES canónico |
C1=CC(=C(C(=C1)O)C=NO)C=NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2,6,7-Tetraoxaspiro[7.11]nonadecan-3-ol](/img/structure/B14221983.png)
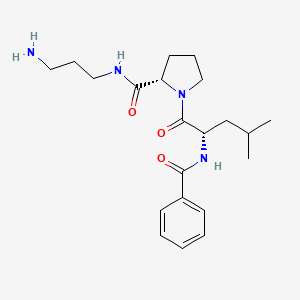


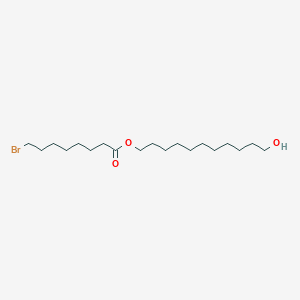
![Benzene, 1-[[1-ethenyl-5-(phenylmethoxy)pentyl]oxy]-3,5-dimethoxy-](/img/structure/B14222011.png)
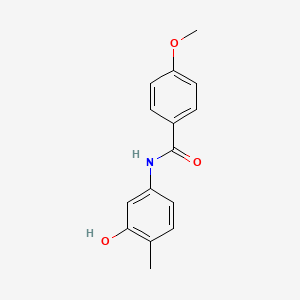
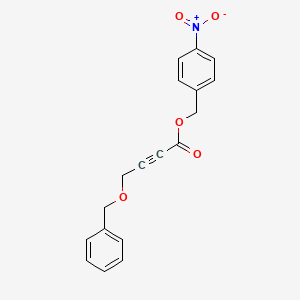

![2-[2-(3,3-Diphenylpropylamino)ethylamino]ethanol](/img/structure/B14222025.png)
![1,3-Bis{[2-(diphenylphosphanyl)phenyl]methyl}-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14222032.png)

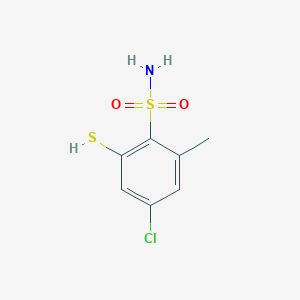
![N-[4-(2,4-Dimethoxyphenyl)-4-oxobutyl]acetamide](/img/structure/B14222058.png)
